molecular formula C11H18N2 B6285135 2-(6-tert-butylpyridin-2-yl)ethan-1-amine CAS No. 1367871-01-9

2-(6-tert-butylpyridin-2-yl)ethan-1-amine

Cat. No. B6285135
CAS RN: 1367871-01-9
M. Wt: 178.3
InChI Key:
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Description

2-(6-tert-butylpyridin-2-yl)ethan-1-amine (2-TBPEA) is an organic compound with a molecular formula of C10H15N. It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products. 2-TBPEA is a versatile compound that has a wide range of applications in the field of scientific research.

Mechanism of Action

2-(6-tert-butylpyridin-2-yl)ethan-1-amine acts as a weak base, meaning it can accept a proton from an acid. It can also act as a nucleophile, meaning it can donate a pair of electrons to form a covalent bond with an electrophile.
Biochemical and Physiological Effects
2-(6-tert-butylpyridin-2-yl)ethan-1-amine has been shown to be non-toxic and non-irritating to the skin and eyes. It has also been shown to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

2-(6-tert-butylpyridin-2-yl)ethan-1-amine has many advantages for laboratory experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also a versatile compound that can be used in many different types of reactions. However, it is important to note that 2-(6-tert-butylpyridin-2-yl)ethan-1-amine can be difficult to remove from a reaction mixture and can interfere with some analytical methods.

Future Directions

2-(6-tert-butylpyridin-2-yl)ethan-1-amine has many potential applications in the field of scientific research. It can be used in the synthesis of novel transition metal complexes, as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a photolabile protecting group in peptide synthesis. It can also be used in the development of new drug delivery systems and as a ligand in the preparation of metal-organic frameworks. Additionally, 2-(6-tert-butylpyridin-2-yl)ethan-1-amine can be used in the development of new catalysts for organic reactions and as a ligand in the synthesis of metal nanoparticles. Finally, 2-(6-tert-butylpyridin-2-yl)ethan-1-amine can be used in the development of new materials for energy storage and conversion.

Synthesis Methods

2-(6-tert-butylpyridin-2-yl)ethan-1-amine can be synthesized from pyridine in a two-step reaction. The first step involves the conversion of pyridine to the corresponding acyl chloride by treating it with thionyl chloride. The second step involves the reaction of the acyl chloride with tert-butyl bromide to form 2-(6-tert-butylpyridin-2-yl)ethan-1-amine.

Scientific Research Applications

2-(6-tert-butylpyridin-2-yl)ethan-1-amine has many applications in scientific research. It is used as a ligand in the synthesis of transition metal complexes, as a catalyst in organic synthesis, and as a reagent in the preparation of heterocyclic compounds. It is also used as a photolabile protecting group in peptide synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-tert-butylpyridin-2-yl)ethan-1-amine involves the reaction of 2-bromoethylamine hydrobromide with 6-tert-butyl-2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "6-tert-butyl-2-pyridinecarboxaldehyde", "Base (e.g. sodium hydroxide)", "Sodium borohydride", "Solvents (e.g. ethanol, water)" ], "Reaction": [ "Step 1: Dissolve 2-bromoethylamine hydrobromide in a solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add 6-tert-butyl-2-pyridinecarboxaldehyde to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Add sodium borohydride to the reaction mixture to reduce the Schiff base to the final product, 2-(6-tert-butylpyridin-2-yl)ethan-1-amine.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1367871-01-9

Product Name

2-(6-tert-butylpyridin-2-yl)ethan-1-amine

Molecular Formula

C11H18N2

Molecular Weight

178.3

Purity

95

Origin of Product

United States

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